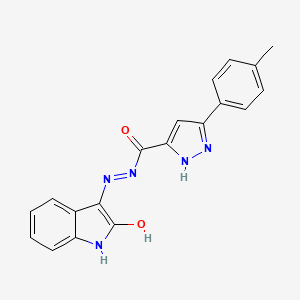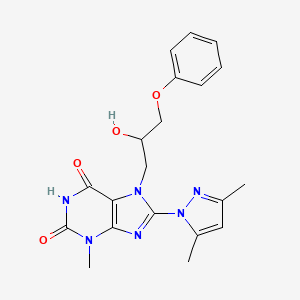![molecular formula C15H18N2O2 B12000915 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- CAS No. 68945-78-8](/img/structure/B12000915.png)
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides This compound features a naphthalene ring system substituted with a carboxamide group, a dimethylaminoethyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminonaphthalene.
Acylation: 2-aminonaphthalene is then acylated with chloroacetyl chloride to form 2-naphthalenecarboxamide.
Substitution: The carboxamide is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide to introduce the dimethylaminoethyl group.
Hydroxylation: Finally, the compound is hydroxylated at the 3-position using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-oxo-.
Reduction: 2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-amino-.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-Naphthalenecarboxylic acid, N-[2-(dimethylamino)ethyl]-3-hydroxy-.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-6-methoxy-: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-4-hydroxy-: Hydroxyl group positioned at the 4-position instead of the 3-position.
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-methoxy-: Methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a dimethylamino group and a hydroxyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
| 68945-78-8 | |
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)8-7-16-15(19)13-9-11-5-3-4-6-12(11)10-14(13)18/h3-6,9-10,18H,7-8H2,1-2H3,(H,16,19) |
Clave InChI |
PTYBNDTVHWXPPT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)





![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

